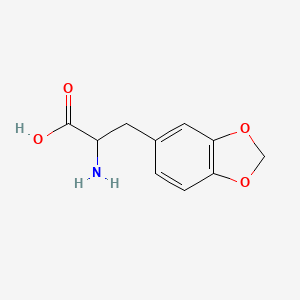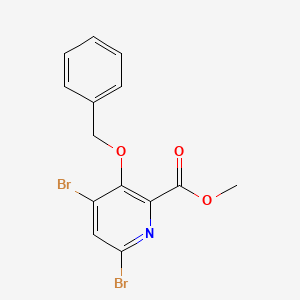
3-(苄氧基)-4,6-二溴吡啶甲酸甲酯
描述
“Methyl 3-(benzyloxy)-4,6-dibromopicolinate” likely contains a benzyloxy group, which is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group . It also appears to have two bromine atoms and a picolinate group, which is a derivative of pyridine with a carboxylate group at one of the positions .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(benzyloxy)-4,6-dibromopicolinate” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The bromine atoms could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzyloxy)-4,6-dibromopicolinate” would likely show the benzyloxy group attached to the third carbon of the picolinate ring, with bromine atoms attached to the fourth and sixth carbons .Chemical Reactions Analysis
Benzyloxy compounds are known to participate in various chemical reactions. For example, they can undergo oxidation and reduction reactions . The bromine atoms in “Methyl 3-(benzyloxy)-4,6-dibromopicolinate” could potentially be replaced by other groups in a nucleophilic substitution reaction .科学研究应用
合成和化学结构单元
3-(苄氧基)-4,6-二溴吡啶甲酸甲酯是合成复杂化学结构的关键中间体。一项研究强调了它在 3-苄氧基-4-溴吡啶甲酸酯和 3-苄氧基-5-溴吡啶甲酸酯的直接有效合成中的效用。这些化合物因其高官能化性而被认为是药物和农用化学品的常见结构单元。合成过程包括四个步骤,分别实现 38% 和 31% 的总收率。这些结构单元在铃木-宫浦、哈特维希-布赫瓦尔德和薗头合成等交叉偶联反应中显示出显着的可行性,促进了生物活性化合物或农用化学产品的制备 (Verdelet、Mercey、Correa、Jean 和 Renard,2011 年)。
抗氧化剂和生物活性
对与 3-(苄氧基)-4,6-二溴吡啶甲酸甲酯具有相似结构的溴酚的抗氧化特性的研究揭示了有效的活性。一项涉及红藻 Vertebrata lanosa 的研究分离出溴酚,在细胞分析中显示出比叶黄素和槲皮素等众所周知的抗氧化剂更好的抗氧化作用。这表明溴酚衍生物有可能在生物系统中作为有效的抗氧化剂,表明 3-(苄氧基)-4,6-二溴吡啶甲酸甲酯衍生物也可能具有相似的抗氧化特性 (Olsen、Hansen、Isaksson 和 Andersen,2013 年)。
药物开发
3-(苄氧基)-4,6-二溴吡啶甲酸甲酯的合成多功能性延伸到药物开发,其衍生物被探索用于治疗应用。例如,由该化学物质合成的化合物已被研究其抗惊厥活性。此类研究强调了 3-(苄氧基)-4,6-二溴吡啶甲酸甲酯在设计和合成新型药物中的重要性,展示了其在治疗各种神经系统疾病中的作用 (Das、Banerjee 和 Shrivastava,2014 年)。
作用机制
Target of Action
It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and other reactants in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, Methyl 3-(benzyloxy)-4,6-dibromopicolinate may participate in two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation, on the other hand, involves the transfer of the compound from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and various types of c–c bond formations . These transformations can affect a wide range of biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s worth noting that organoboron compounds, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Methyl 3-(benzyloxy)-4,6-dibromopicolinate’s action would depend on its specific targets and mode of action. In the context of SM cross-coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(benzyloxy)-4,6-dibromopicolinate. For instance, the success of SM cross-coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of organoboron compounds can be affected by air and moisture .
生化分析
Biochemical Properties
Methyl 3-(benzyloxy)-4,6-dibromopicolinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The benzyloxy group in Methyl 3-(benzyloxy)-4,6-dibromopicolinate can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
Methyl 3-(benzyloxy)-4,6-dibromopicolinate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, Methyl 3-(benzyloxy)-4,6-dibromopicolinate can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(benzyloxy)-4,6-dibromopicolinate involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby influencing their catalytic activity . Additionally, the bromine atoms in Methyl 3-(benzyloxy)-4,6-dibromopicolinate can participate in halogen bonding interactions, further stabilizing the binding of the compound to its target proteins. These interactions can result in either inhibition or activation of enzyme activity, depending on the specific context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(benzyloxy)-4,6-dibromopicolinate can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat for extended periods . Long-term studies have shown that Methyl 3-(benzyloxy)-4,6-dibromopicolinate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl 3-(benzyloxy)-4,6-dibromopicolinate in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, Methyl 3-(benzyloxy)-4,6-dibromopicolinate can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to carefully control the dosage in animal studies to avoid adverse effects and obtain meaningful results.
Metabolic Pathways
Methyl 3-(benzyloxy)-4,6-dibromopicolinate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can undergo oxidation reactions, leading to the formation of metabolites that can further participate in various biochemical processes . The metabolic pathways of Methyl 3-(benzyloxy)-4,6-dibromopicolinate can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-(benzyloxy)-4,6-dibromopicolinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, Methyl 3-(benzyloxy)-4,6-dibromopicolinate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of Methyl 3-(benzyloxy)-4,6-dibromopicolinate is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of Methyl 3-(benzyloxy)-4,6-dibromopicolinate within specific subcellular compartments can influence its activity and interactions with other biomolecules, thereby modulating its overall impact on cellular processes.
属性
IUPAC Name |
methyl 4,6-dibromo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-19-14(18)12-13(10(15)7-11(16)17-12)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAZPQZAODHVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191806 | |
| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-56-9 | |
| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
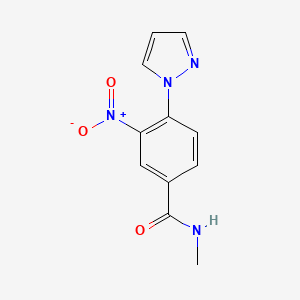
![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)
![2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B3125130.png)

![N-(benzoyloxy)-N-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B3125137.png)
![N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B3125143.png)
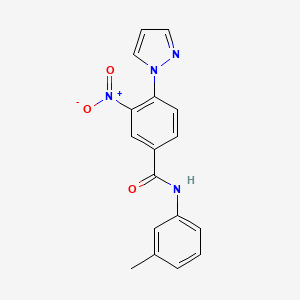
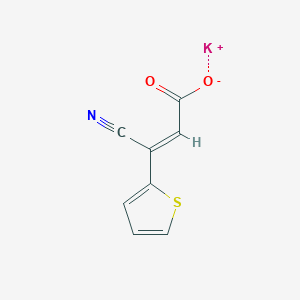

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)


